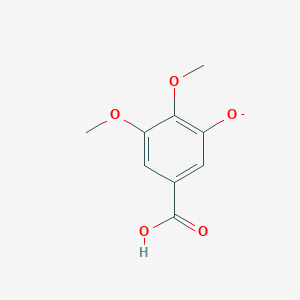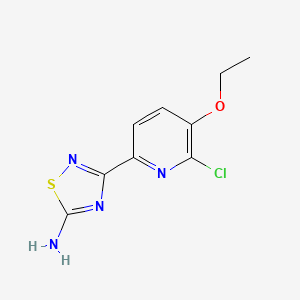
3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it valuable for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride involves multiple steps. The starting materials typically include 3-chloroaniline, diethylamine, and ethyl chloroacetate. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and application.
化学反应分析
Types of Reactions
3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in various derivatives of the original compound.
科学研究应用
3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, affecting various biological pathways. The exact mechanism depends on the context of its application and the specific targets involved.
相似化合物的比较
Similar Compounds
- 3-Chloro-4-(2-(dimethylamino)ethoxy)-5-ethoxyacetanilide
- 3-Chloro-4-(2-(diethylamino)ethoxy)-5-methoxyacetanilide
- 3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxybenzamide
Uniqueness
3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride is unique due to its specific structure, which allows for distinct interactions with molecular targets. This uniqueness makes it valuable for research and potential therapeutic applications, distinguishing it from similar compounds.
属性
CAS 编号 |
101651-58-5 |
|---|---|
分子式 |
C16H26Cl2N2O3 |
分子量 |
365.3 g/mol |
IUPAC 名称 |
2-(4-acetamido-2-chloro-6-ethoxyphenoxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H25ClN2O3.ClH/c1-5-19(6-2)8-9-22-16-14(17)10-13(18-12(4)20)11-15(16)21-7-3;/h10-11H,5-9H2,1-4H3,(H,18,20);1H |
InChI 键 |
LUDQWVMGYLTUQK-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCOC1=C(C=C(C=C1Cl)NC(=O)C)OCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)
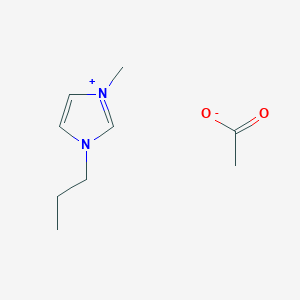
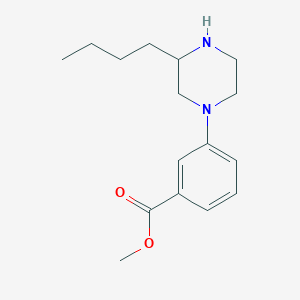


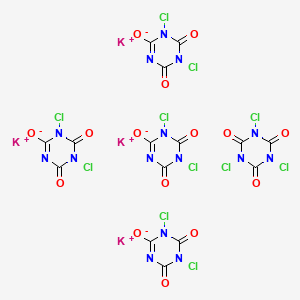
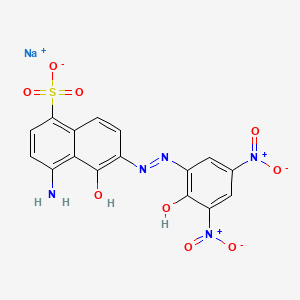
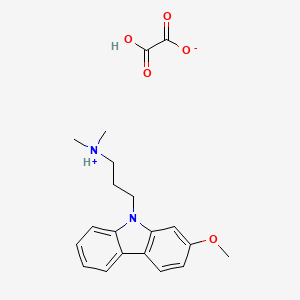

![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)

![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
